4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Overview
Description
The compound seems to be a derivative of 4-Methoxy-N-(thiophen-2-ylmethyl)aniline . This compound is used in the synthesis of other organic compounds .
Molecular Structure Analysis
The compound likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also likely contains an aniline group, which is a phenyl group attached to an amino group .Chemical Reactions Analysis
Thiophene derivatives have been found to be highly selective chemosensors for Ag+ ion .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxy-N-(thiophen-2-ylmethyl)aniline has a molecular weight of 220.32 and a storage temperature of 28 C .Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with receptors such as theFree Fatty Acid Receptor 1 (FFAR1) , also known as GPR40 . This receptor is considered a promising target for DM2 therapy .
Mode of Action
Structurally related compounds like methiopropamine function asnorepinephrine-dopamine reuptake inhibitors . They are more selective for norepinephrine than dopamine .
Biochemical Pathways
Methiopropamine, a structurally related compound, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene s-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver .
Pharmacokinetics
Methiopropamine, a structurally related compound, is known to be metabolized into various metabolites, which are then excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Result of Action
Activation of the ffar1 receptor by similar compounds leads to the normalization of blood glucose levels through a glucose-dependent increase in insulin secretion .
Action Environment
4-methoxy-n-((thiophen-2-yl)methyl)benzenamine was found to be a highly selective chemosensor for ag+ ion in a methanol–water (1:1 v/v) mixture . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of certain ions and the solvent used.
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-14-12-15(22-2)7-8-16(14)24(20,21)19-13-18(9-3-4-10-18)17-6-5-11-23-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMPOVOKPVQWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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